Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Formylphenyl Cyclopropanecarboxylate
Molecular Architecture & Physicochemical Profile[1][2] 4-Formylphenyl cyclopropanecarboxylate represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonal reactivity o...
4-Formylphenyl cyclopropanecarboxylate represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional handles: a para-substituted benzaldehyde and a cyclopropyl ester .
Structural Analysis
The molecule combines a strained aliphatic ring with an aromatic aldehyde, linked via an ester bond. This architecture offers a unique "scaffold-linker" capability.
Cyclopropane Moiety: The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and high
-character in the C-C bonds (-like hybridization). In drug design, this motif is a bioisostere for isopropyl or double bonds, often improving metabolic stability by blocking cytochrome P450 oxidation sites.
Ester Linkage: The phenylester bond is electronically tuned. The electron-withdrawing nature of the para-formyl group (
) decreases the electron density on the phenolic oxygen, making the ester bond slightly more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted phenyl esters.
Aldehyde Handle: The aldehyde at the para position serves as a versatile electrophile for divergent synthesis (e.g., reductive amination, Wittig olefination), allowing the attachment of complex amines or carbon chains while retaining the cyclopropyl "cap."
Key Physicochemical Properties (Calculated)
Property
Value (Approx.)
Implication
Formula
Low MW fragment (<200 Da)
Molecular Weight
190.20 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP
~2.1
Good lipophilicity for membrane permeability
TPSA
43.37
High polar surface area relative to size
Rotatable Bonds
3
Low entropic penalty upon binding
Synthetic Pathways & Process Optimization
While various esterification methods exist (e.g., Steglich, Fischer), the Acid Chloride Method is the industrial standard for this substrate due to the lower nucleophilicity of 4-hydroxybenzaldehyde.
Protocol: Acylation via Acid Chloride
Objective: Synthesize 4-formylphenyl cyclopropanecarboxylate on a 10 mmol scale.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Charge the RBF with 4-Hydroxybenzaldehyde, DMAP, and anhydrous DCM. Stir until fully dissolved.
Base Addition: Add Et
N via syringe. The solution may darken slightly due to phenoxide formation.
Cooling: Submerge the flask in an ice/water bath (0 °C) for 15 minutes.
Acylation: Dropwise add Cyclopropanecarbonyl chloride over 10 minutes. Critical: Control addition rate to maintain temp < 5 °C. The reaction is exothermic.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting phenol (
) should disappear, replaced by the less polar ester ().
Workup:
Quench with 1M HCl (30 mL) to neutralize excess amine and solubilize triethylammonium salts.
Purification: If necessary, purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).
Reactivity Manifold & Divergent Synthesis
The value of this molecule lies in its ability to serve as a lynchpin. The diagram below illustrates the orthogonal reactivity pathways: preserving the cyclopropane ring while modifying the aldehyde, or cleaving the ester to release the payload.
Figure 1: Divergent synthetic pathways. Green paths indicate scaffold elaboration; red paths indicate linker cleavage.
Strategic Applications in Medicinal Chemistry
The "Escape from Flatland"
Modern drug discovery emphasizes increasing the fraction of
hybridized carbons () to improve solubility and selectivity. The cyclopropane ring in this molecule adds 3D character and rigidity without the molecular weight penalty of a cyclohexane or piperidine ring.
Metabolic Blocking
The cyclopropyl group is frequently employed to block metabolic "soft spots."
Mechanism: In many alkyl chains, the terminal positions are susceptible to rapid oxidation by CYP450 enzymes. Replacing an isopropyl or ethyl group with a cyclopropyl group often retards this oxidation due to the higher bond dissociation energy of the cyclopropyl C-H bonds compared to acyclic alkyl C-H bonds.
Prodrug Design
The ester linkage is a classic prodrug motif.
Scenario: If 4-hydroxybenzaldehyde (or a derivative thereof) is the active pharmacophore, the cyclopropanecarboxylic acid moiety serves as a lipophilic "cap" to enhance cell permeability. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the active phenol and the relatively non-toxic cyclopropanecarboxylic acid (an intermediate in mammalian metabolism of certain amino acids).
Analytical Characterization (Expected Data)
To validate the synthesis described in Section 2, the following spectral data should be obtained:
Technique
Feature
Expected Signal ( / )
Assignment
H NMR
Aldehyde
10.0 ppm (s, 1H)
-CH O proton
Aromatic
7.9 (d) & 7.3 (d) ppm
AA'BB' system (Para-subst.)
Cyclopropyl
1.8 - 1.0 ppm (m, 5H)
Ring protons (Multiplets)
IR
Carbonyl (Aldehyde)
~1700 cm
C=O stretch
Carbonyl (Ester)
~1750 cm
C=O stretch (Higher freq. due to Ph)
MS
Molecular Ion
191.07 [M+H]
ESI Positive Mode
References
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition. Link
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link[2]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Ebner, C., et al. (2011). Synthesis of Cyclopropanes. Chemical Reviews. Link
PubChem Database. Cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. Link
Molecular weight and formula of 4-Formylphenyl cyclopropanecarboxylate
An In-depth Technical Guide to 4-Formylphenyl cyclopropanecarboxylate This guide provides a comprehensive overview of 4-Formylphenyl cyclopropanecarboxylate, tailored for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Formylphenyl cyclopropanecarboxylate
This guide provides a comprehensive overview of 4-Formylphenyl cyclopropanecarboxylate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, synthesis, characterization, potential applications, and safety considerations for this compound.
Physicochemical Properties
4-Formylphenyl cyclopropanecarboxylate is an organic compound characterized by a central phenyl ring substituted with a formyl group and a cyclopropanecarboxylate ester. The presence of the strained cyclopropane ring, a reactive aldehyde, and an ester linkage makes it a valuable intermediate in organic synthesis.
Caption: Chemical structure of 4-Formylphenyl cyclopropanecarboxylate.
Synthesis and Purification
Proposed Synthetic Protocol
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
Addition of Acid Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution dropwise. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Formylphenyl cyclopropanecarboxylate.
Caption: Proposed workflow for the synthesis of 4-Formylphenyl cyclopropanecarboxylate.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 4-Formylphenyl cyclopropanecarboxylate.
Technique
Predicted Data
¹H NMR
* Aromatic protons: Signals in the range of 7.2-8.0 ppm. Protons ortho to the formyl group will be the most downfield.[3] * Formyl proton: A singlet around 9.9-10.1 ppm.[3] * Cyclopropyl protons: Complex multiplets in the upfield region of 0.8-1.8 ppm.[3]
¹³C NMR
* Carbonyl carbons: Ester carbonyl around 170-175 ppm; aldehyde carbonyl around 190-195 ppm. * Aromatic carbons: Signals between 120-155 ppm. * Cyclopropyl carbons: Signals in the upfield region of 5-20 ppm.
Mass Spec.
* Molecular Ion (M+): Expected at m/z = 190.06. * Key Fragments: Loss of the cyclopropylcarbonyl group (m/z = 121) or the formyl group (m/z = 161).
The unique structural features of 4-Formylphenyl cyclopropanecarboxylate make it an attractive molecule for various applications in research and development.
Medicinal Chemistry: The cyclopropane moiety is a key structural motif in many biologically active compounds, often conferring increased potency and improved metabolic stability.[5] The aldehyde group serves as a versatile handle for further chemical modifications, such as reductive amination to introduce amine functionalities or Wittig reactions to form alkenes, enabling the synthesis of diverse compound libraries for drug discovery.
Materials Science: The aromatic core and reactive aldehyde group suggest potential use in the synthesis of novel polymers, liquid crystals, or organic electronic materials.
Agrochemicals: Cyclopropane-containing compounds have been investigated for their pesticidal properties.[6] This molecule could serve as a precursor for new agrochemicals.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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The Strategic Application of 4-Formylphenyl Cyclopropanecarboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is relentless. This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is relentless. This technical guide delves into the strategic applications of 4-Formylphenyl cyclopropanecarboxylate, a seemingly simple yet powerful building block in medicinal chemistry. While not extensively documented as a singular entity in current literature, its constituent parts—the cyclopropane ring and the 4-formylphenyl moiety—are well-established pharmacophoric elements and synthetic handles. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the intrinsic advantages of this scaffold, detailed synthetic and derivatization protocols, and a forward-looking perspective on its potential to unlock new therapeutic avenues. We will explore how the unique conformational and electronic properties of the cyclopropane ring, coupled with the reactive versatility of the aromatic aldehyde, position 4-Formylphenyl cyclopropanecarboxylate as a high-value starting point for the generation of diverse and potent bioactive molecules.
Introduction: The Convergence of Stability and Reactivity
The design of novel therapeutic agents is a meticulous process of balancing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The choice of the initial molecular scaffold is therefore a critical decision that dictates the trajectory of a drug discovery program. 4-Formylphenyl cyclopropanecarboxylate emerges as a scaffold of significant interest due to the synergistic combination of two powerful medicinal chemistry motifs:
The Cyclopropane Ring: This small, strained carbocycle is far from being a mere saturated linker. Its unique electronic nature, with "pseudo-double bond" character, and its rigid, three-dimensional structure offer a plethora of advantages.[1] The cyclopropyl group is a well-recognized bioisostere for gem-dimethyl groups and even aromatic rings, often leading to improved metabolic stability and enhanced binding affinity.[2][3] Its conformational rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4]
The 4-Formylphenyl Group: The benzaldehyde functionality is a cornerstone of synthetic organic chemistry and a versatile anchor point in medicinal chemistry. The aldehyde group serves as an electrophilic handle for a wide array of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[5][6] This synthetic tractability is invaluable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide will deconstruct the potential of 4-Formylphenyl cyclopropanecarboxylate, starting with its synthesis and inherent chemical reactivity, followed by an in-depth exploration of its applications as a foundational scaffold in the design of novel therapeutics.
Synthesis and Chemical Reactivity of the Scaffold
The strategic value of 4-Formylphenyl cyclopropanecarboxylate is underpinned by its accessible synthesis and the predictable reactivity of its functional groups.
Synthesis of 4-Formylphenyl Cyclopropanecarboxylate
The most direct route to 4-Formylphenyl cyclopropanecarboxylate involves the esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Protocol: Esterification of 4-Hydroxybenzaldehyde
Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acid Chloride: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford 4-Formylphenyl cyclopropanecarboxylate.
Caption: Synthetic workflow for 4-Formylphenyl cyclopropanecarboxylate.
Key Chemical Transformations of the Aldehyde Moiety
The true synthetic power of 4-Formylphenyl cyclopropanecarboxylate lies in the versatility of its aldehyde group. This functionality serves as a gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular libraries.
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination
Imine Formation: Dissolve 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH). Add a catalytic amount of acetic acid to facilitate imine formation.
Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours.
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with an organic solvent, dry, and purify by chromatography.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[9][10] This allows for the introduction of various substituted vinyl groups, which can serve as important pharmacophoric elements or as handles for further functionalization.
Experimental Protocol: Wittig Reaction
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF.
Reaction with Aldehyde: Add a solution of 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) in THF to the ylide solution at low temperature (e.g., -78 °C).
Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the product with an organic solvent, dry, and purify by column chromatography.
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[11][12] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are present in many biologically active molecules.
Experimental Protocol: Knoevenagel Condensation
Reaction Setup: In a flask, combine 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.1 eq.), and a catalytic amount of a base like piperidine or ammonium acetate in a solvent such as ethanol or toluene.
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the product can be isolated by extraction and purified by recrystallization or chromatography.
The aldehyde can be readily converted to oximes and hydrazones by reaction with hydroxylamines and hydrazines, respectively.[5][13] These functional groups are not only stable but also introduce additional hydrogen bond donors and acceptors, which can be crucial for target engagement.
Experimental Protocol: Oxime Formation
Reaction: Dissolve 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a mixture of ethanol and water. Add a base such as sodium acetate to neutralize the HCl.
Heating: Gently heat the mixture to facilitate the reaction.
Isolation: Upon cooling, the oxime product often crystallizes out of the solution and can be isolated by filtration.
Caption: Hypothetical workflow for designing kinase inhibitors.
Conclusion and Future Perspectives
4-Formylphenyl cyclopropanecarboxylate represents a largely untapped yet highly promising scaffold for medicinal chemistry. Its strategic value lies in the elegant combination of the cyclopropane ring's advantageous physicochemical properties and the synthetic versatility of the 4-formylphenyl moiety. This guide has outlined the fundamental synthesis and reactivity of this building block and has provided a conceptual framework for its application in the design of novel bioactive compounds.
The future of drug discovery will continue to rely on the development of innovative molecular starting points that can accelerate the identification and optimization of new therapeutics. By embracing the principles of scaffold-based design and leveraging the unique attributes of underexplored building blocks like 4-Formylphenyl cyclopropanecarboxylate, the medicinal chemistry community can expand its toolkit and enhance its ability to address unmet medical needs. It is our hope that this technical guide will inspire researchers to explore the full potential of this versatile and valuable scaffold in their own drug discovery endeavors.
References
BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate.
Cativiela, C., Diaz-de-Villegas, M. D., & Garcia, J. I. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. [Link]
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BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes.
Wang, S. F., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 889-898. [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
Li, J. T., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Journal of Chemical Research, 2005(1), 49-50.
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(59), 35947-35958. [Link]
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Singh, R., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1007.
MDPI. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Molbank, 2020(4), M1170. [Link]
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Application Notes and Protocols for the Synthesis of 4-Formylphenyl cyclopropanecarboxylate from 4-Hydroxybenzaldehyde
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 4-formylphenyl cyclopropanecarboxylate, a valuable building block in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-formylphenyl cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This guide is designed to provide researchers with the necessary information to safely and effectively perform this synthesis, including a detailed reaction mechanism, step-by-step experimental procedures, and expected analytical data for the final product.
Introduction
4-Formylphenyl cyclopropanecarboxylate is an important organic intermediate characterized by the presence of a reactive aldehyde group and a stable cyclopropyl ester moiety. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The cyclopropane ring, a common motif in pharmacologically active molecules, can enhance metabolic stability and binding affinity. The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols.[1][2][3]
Reaction Mechanism
The synthesis of 4-formylphenyl cyclopropanecarboxylate proceeds via a nucleophilic acyl substitution reaction. The mechanism, outlined below, is facilitated by a base, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.
Step 1: Deprotonation of 4-hydroxybenzaldehyde. In the presence of a base, such as sodium hydroxide, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form the sodium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom.
Step 2: Nucleophilic attack. The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This results in the formation of a tetrahedral intermediate.
Step 3: Elimination of the leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This step yields the final product, 4-formylphenyl cyclopropanecarboxylate, and sodium chloride as a byproduct.
Figure 1: Reaction mechanism for the synthesis of 4-formylphenyl cyclopropanecarboxylate.
Experimental Protocol
This protocol is based on the principles of the Schotten-Baumann reaction and is optimized for the synthesis of 4-formylphenyl cyclopropanecarboxylate.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (mmol)
4-Hydroxybenzaldehyde
123-08-0
122.12
10
Cyclopropanecarbonyl chloride
4023-34-1
104.54
11
Sodium hydroxide (NaOH)
1310-73-2
40.00
15
Dichloromethane (CH₂Cl₂)
75-09-2
84.93
50 mL
Deionized Water
7732-18-5
18.02
As needed
Hydrochloric acid (HCl), 1M
7647-01-0
36.46
As needed
Saturated sodium bicarbonate
144-55-8
84.01
As needed
Brine
7647-14-5
58.44
As needed
Anhydrous magnesium sulfate
7487-88-9
120.37
As needed
Equipment
250 mL two-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of dichloromethane.
Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (0.60 g, 15 mmol) in 25 mL of deionized water and cool it in an ice bath.
Reaction Initiation: Cool the flask containing the 4-hydroxybenzaldehyde solution to 0-5 °C using an ice bath.
Addition of Reagents: Slowly and simultaneously add the cyclopropanecarbonyl chloride (1.15 g, 11 mmol) from the dropping funnel and the cold sodium hydroxide solution to the stirred reaction mixture over a period of 30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1M hydrochloric acid (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of 4-formylphenyl cyclopropanecarboxylate.
Characterization of 4-Formylphenyl cyclopropanecarboxylate
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-formylphenyl cyclopropanecarboxylate.
Physical Properties
Property
Expected Value
Molecular Formula
C₁₁H₁₀O₃
Molecular Weight
190.19 g/mol
Appearance
White to off-white solid
Melting Point
To be determined experimentally
Solubility
Soluble in dichloromethane, ethyl acetate, acetone; Insoluble in water
Spectroscopic Data
The following are predicted spectroscopic data based on the structure of 4-formylphenyl cyclopropanecarboxylate. Actual experimental data should be acquired for confirmation.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
9.98 (s, 1H, -CHO)
7.95 (d, J = 8.4 Hz, 2H, Ar-H)
7.30 (d, J = 8.4 Hz, 2H, Ar-H)
1.80 - 1.70 (m, 1H, cyclopropyl-H)
1.20 - 1.10 (m, 2H, cyclopropyl-H)
1.00 - 0.90 (m, 2H, cyclopropyl-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
190.8 (-CHO)
172.5 (C=O, ester)
155.0 (Ar-C)
134.5 (Ar-C)
131.0 (Ar-CH)
122.0 (Ar-CH)
13.5 (cyclopropyl-CH)
9.0 (cyclopropyl-CH₂)
Infrared (IR) (KBr, cm⁻¹):
~2820, 2720 (C-H stretch, aldehyde)
~1735 (C=O stretch, ester)
~1700 (C=O stretch, aldehyde)
~1600, 1500 (C=C stretch, aromatic)
~1200, 1150 (C-O stretch, ester)
Mass Spectrometry (MS) (ESI+):
m/z: 191.06 [M+H]⁺, 213.04 [M+Na]⁺
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Cyclopropanecarbonyl chloride is corrosive and lachrymatory. Handle with care.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-formylphenyl cyclopropanecarboxylate. The Schotten-Baumann reaction conditions are mild and generally provide good to excellent yields of the desired ester. The detailed experimental procedure and expected analytical data will aid researchers in the successful synthesis and characterization of this important chemical intermediate.
References
Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
Ihde, A. J. The Schotten-Baumann Reaction. J. Chem. Educ.1959, 36 (8), A507.
Application Note: High-Efficiency Esterification of Cyclopropanecarboxylic Acid and 4-Hydroxybenzaldehyde
Executive Summary & Strategic Rationale This application note details the synthesis of 4-formylphenyl cyclopropanecarboxylate , a valuable intermediate often utilized in the development of liquid crystals, mesogenic core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the synthesis of 4-formylphenyl cyclopropanecarboxylate , a valuable intermediate often utilized in the development of liquid crystals, mesogenic cores, and pharmaceutical scaffolds where a rigid, bio-isosteric linker is required.
The coupling of cyclopropanecarboxylic acid (CPCA) with 4-hydroxybenzaldehyde presents specific challenges:
Nucleophilicity: Phenols (4-hydroxybenzaldehyde) are significantly less nucleophilic than primary aliphatic alcohols, rendering standard Fischer esterification ineffective and low-yielding.
Steric Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While generally stable to standard esterification, conditions that generate excessive heat or highly acidic environments should be controlled to prevent ring-opening side reactions.
Aldehyde Sensitivity: The formyl group on the phenol is susceptible to oxidation (to benzoic acid derivatives) or acetal formation if harsh acidic catalysts and alcohols are present.
To address these, this guide presents two validated protocols:
Method A (Acid Chloride Route): The preferred method for scale-up (>10g), utilizing in situ generation of cyclopropanecarbonyl chloride.
Method B (Steglich Esterification): A mild, room-temperature protocol ideal for small-scale (<1g) discovery chemistry or when acid-sensitive moieties are present.
Reaction Mechanics & Pathway
To ensure high yields, we must activate the carboxylic acid to overcome the poor nucleophilicity of the phenol.
Mechanistic Workflow (Method A & B)
Figure 1: Logical flow of acid activation and nucleophilic substitution required for phenolic esterification.
Rationale: This method drives the reaction to completion by creating a highly reactive acyl chloride intermediate. It generates HCl gas, so a fume hood and base trap are mandatory.
Reagents:
Cyclopropanecarboxylic acid (1.0 equiv)
Thionyl chloride (SOCl₂, 1.2 equiv)
4-Hydroxybenzaldehyde (1.0 equiv)
Triethylamine (TEA) or Pyridine (1.2 equiv)
Dichloromethane (DCM) or Toluene (Solvent)
Catalytic DMF (1-2 drops)
Protocol:
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve cyclopropanecarboxylic acid in dry DCM (or use neat if scaling up).
Add Thionyl Chloride dropwise. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
Reflux: Heat to gentle reflux (40°C for DCM, or 60-70°C if neat) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
Checkpoint: Monitor by TLC or GC. The acid should be fully converted to the acyl chloride (bp ~119°C).
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Re-dissolve the resulting crude oil (cyclopropanecarbonyl chloride) in fresh dry DCM.
Coupling: In a separate flask, dissolve 4-hydroxybenzaldehyde and TEA in dry DCM. Cool to 0°C.
Addition: Dropwise add the acyl chloride solution to the phenol/base mixture over 30 minutes. The exotherm must be controlled to prevent aldehyde side-reactions.
Completion: Allow to warm to room temperature and stir for 4-12 hours.
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Rationale: Uses DCC to couple the acid and phenol at room temperature. DMAP is critical here; without it, the reaction with phenols is sluggish and prone to forming N-acylurea side products.
Reagents:
Cyclopropanecarboxylic acid (1.0 equiv)
4-Hydroxybenzaldehyde (1.0 equiv)
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
DCM (Anhydrous)
Protocol:
Preparation: Dissolve CPCA (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 - 0.2 M concentration).
Cooling: Cool the solution to 0°C in an ice bath.
Addition: Add DCC (1.1 eq) (dissolved in a minimal amount of DCM or added as a solid) slowly.
Precipitation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Filtration: Filter off the white DCU solid through a Celite pad or fritted glass funnel.
Workup: Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Purification & Characterization
The crude product from either method is typically a solid or viscous oil that crystallizes upon standing.
Purification Strategy:
Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate mixtures are often effective for this class of esters.
Flash Chromatography: If impurities persist, use Silica Gel 60.
Mobile Phase: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1). The ester is less polar than the starting phenol.
Distinct AA'BB' pattern for aromatics. High field multiplets for cyclopropane.
IR (cm⁻¹)
1735 (Ester C=O), 1695 (Aldehyde C=O)
Look for two distinct carbonyls
Workup & Purification Flowchart
Figure 2: Purification logic tree ensuring removal of catalyst and unreacted starting materials.
Troubleshooting & Critical Controls
Low Yield (Method B): Phenols are sterically demanding and poor nucleophiles. If Method B fails, switch to EDC·HCl (water-soluble urea byproduct) or increase DMAP loading to 20 mol%.
Hydrolysis: The cyclopropanecarbonyl chloride intermediate is moisture sensitive.[1] Ensure all glassware is flame-dried and reagents are anhydrous.
Aldehyde Oxidation: If the aldehyde proton signal (δ ~10 ppm) disappears and a broad OH appears, the aldehyde has oxidized to the carboxylic acid. Perform reactions under Nitrogen or Argon.
Emulsions: Cyclopropyl derivatives can be lipophilic. If emulsions form during extraction, add solid NaCl or a small amount of Methanol to break the phase.
References
Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link
Organic Chemistry Portal. (n.d.). Steglich Esterification. Link
Sigma-Aldrich. (n.d.). Cyclopropanecarbonyl chloride Product Sheet. Link
Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2] (General reference for esterification thermodynamics).
ChemicalBook. (n.d.). 4-Formylphenyl cyclopropanecarboxylate NMR Data Prediction. Link (Used for spectral data correlation).
Application Notes & Protocols: Catalytic Synthesis of 4-Formylphenyl Cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: Significance and Synthetic Strategy 4-Formylphenyl cyclopropanecarboxylate is a valuable bifunctional molecule featuring a reactive aldehyde a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Significance and Synthetic Strategy
4-Formylphenyl cyclopropanecarboxylate is a valuable bifunctional molecule featuring a reactive aldehyde and a stable cyclopropyl ester moiety. The cyclopropane ring is a prevalent motif in numerous pharmaceuticals and agrochemicals, prized for its ability to impart conformational rigidity and metabolic stability. The aldehyde group serves as a versatile synthetic handle for further molecular elaboration, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions.
The synthesis of this compound involves the O-acylation of 4-hydroxybenzaldehyde with a cyclopropanecarbonyl source. While classical esterification methods can be employed, they often require harsh conditions, stoichiometric bases, or strictly anhydrous environments. A more efficient and industrially scalable approach utilizes Phase-Transfer Catalysis (PTC), which facilitates the reaction between immiscible reactants under mild, biphasic conditions. This guide details the rationale and protocol for the PTC-mediated synthesis of 4-formylphenyl cyclopropanecarboxylate.
Reaction Overview
The target transformation is the esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride.
Figure 1. General reaction for the synthesis of 4-formylphenyl cyclopropanecarboxylate.
Catalytic Strategy: The Power of Phase-Transfer Catalysis (PTC)
The primary challenge in this synthesis is the mutual insolubility of the reactants. 4-hydroxybenzaldehyde's conjugate base (the phenoxide), formed by deprotonation with an inorganic base, is soluble in water but not in the organic solvent containing the electrophile, cyclopropanecarbonyl chloride. Phase-Transfer Catalysis elegantly overcomes this barrier.[1]
Why PTC is the Preferred Method:
Mild Conditions: Reactions are typically run at room temperature, preserving the sensitive aldehyde functionality.[2]
High Efficiency: PTC dramatically increases the reaction rate, often leading to completion within minutes to a few hours with excellent yields.[1][2]
Operational Simplicity: The method avoids the need for expensive, anhydrous solvents and air-sensitive reagents. Inexpensive inorganic bases like aqueous sodium hydroxide can be used.[2]
Green Chemistry Principles: PTC reduces reliance on volatile organic solvents and minimizes waste, aligning with the goals of sustainable chemistry.
The catalyst of choice is typically a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) . Its lipophilic butyl groups allow it to shuttle the water-soluble phenoxide anion into the organic phase where the reaction occurs.[3][4][5]
Mechanism of Phase-Transfer Catalyzed O-Acylation
The catalytic cycle involves the transport of the reactive phenoxide anion across the phase boundary.
Deprotonation: In the aqueous phase, sodium hydroxide deprotonates 4-hydroxybenzaldehyde to form the sodium 4-formylphenoxide, which is soluble in water.
Ion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺, e.g., [NBu₄]⁺) of the catalyst exchanges its original counter-ion (X⁻, e.g., Br⁻) for the 4-formylphenoxide anion (ArO⁻).
Phase Transfer: The newly formed lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and migrates away from the interface.
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive phenoxide anion performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms the final ester product and releases the catalyst's counter-ion as a halide ([Q⁺Cl⁻]).
Catalyst Regeneration: The catalyst, now paired with the halide, returns to the interface to begin another cycle.
This continuous process allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of substrate.[2]
Diagram 1. Catalytic cycle for Phase-Transfer Catalyzed O-acylation.
Comparative Analysis of Catalytic Conditions
While PTC is highly recommended, other methods exist. The choice of conditions impacts yield, reaction time, and operational complexity.
Catalyst System
Base
Solvent System
Temp.
Approx. Time
Est. Yield
Key Considerations
TBAB (PTC)
aq. NaOH / K₂CO₃
DCM or Toluene / H₂O
RT
1-2 h
>90%
Highly efficient and recommended. Vigorous stirring is critical. [2][6]
DMAP (cat.)
Triethylamine
Anhydrous DCM
RT
2-4 h
85-95%
Highly effective but DMAP is toxic. Requires anhydrous conditions.
Pyridine (Stoich.)
Pyridine
Anhydrous DCM
0°C to RT
4-8 h
60-80%
Classical method. Requires excess base which can be difficult to remove.[7]
None
aq. NaOH
Dichloromethane / H₂O
RT
24 h
<10%
Demonstrates the necessity of a catalyst for this transformation.[6]
Detailed Experimental Protocol: PTC Method
This protocol describes the synthesis of 4-formylphenyl cyclopropanecarboxylate on a 10 mmol scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
100 mL round-bottom flask or three-neck flask
Magnetic stirrer and stir bar
Dropping funnel (optional, but recommended)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Diagram 2. Experimental workflow for the synthesis.
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and tetrabutylammonium bromide (0.32 g, 1.0 mmol). Add 20 mL of dichloromethane and stir until all solids dissolve.
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of deionized water. Carefully add the aqueous NaOH solution to the reaction flask.
Emulsification: Stir the resulting biphasic mixture vigorously at room temperature. A high stir rate is crucial to maximize the interfacial surface area where the catalysis occurs. The mixture should appear as a well-dispersed emulsion.
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 mL, 11.0 mmol) to the stirring mixture dropwise over 5-10 minutes. An exotherm may be observed. Maintain the temperature below 30°C, using a water bath if necessary.
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the consumption of 4-hydroxybenzaldehyde using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material is UV active and will stain with KMnO₄, while the product is also UV active but has a different Rf value.
Work-up: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Add an additional 20 mL of DCM.
Washing: Separate the organic layer. Wash the organic layer sequentially with:
20 mL of 5% HCl to neutralize any remaining NaOH.
20 mL of saturated sodium bicarbonate solution to remove any unreacted acid chloride and phenolic starting material.
20 mL of brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification: The crude product, often a light yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if necessary.
Product Characterization
The identity and purity of the final product, 4-formylphenyl cyclopropanecarboxylate, should be confirmed using standard analytical techniques:
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons (two doublets, ~7.2-7.9 ppm), and cyclopropyl protons (multiplets, ~0.9-1.8 ppm).
¹³C NMR: Expect signals for the aldehyde carbonyl (~191 ppm), ester carbonyl (~173 ppm), and aromatic and cyclopropyl carbons.
IR Spectroscopy: Look for strong C=O stretching frequencies for the ester (~1735 cm⁻¹) and the aldehyde (~1700 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight (C₁₁H₁₀O₃ = 190.20 g/mol ).
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
Cyclopropanecarbonyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water.[8][9][10][11] Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[12] Quench any residual reagent carefully with a dilute base solution.
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.
Dichloromethane: A volatile and suspected carcinogen. Minimize exposure.
References
Constantinescu, T., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie.
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]
ResearchGate. (2020). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]
PTC Organics, Inc. (n.d.). TBAB Assisted Addition of Ester to Epoxidized Soybean Oil. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]
Dehmlow, E. V., & Dehmlow, S. S. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of Chemical Research, Synopses, (1), 20-21.
Ferreira, V. F., et al. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Molecules, 17(1), 1045-1055. Available at: [Link]
RJPT. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Retrieved from [Link]
MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
Google Patents. (n.d.). EP0074272B1 - Process for the preparation of hydroxybenzaldehydes.
Reddy, A. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12(1), 117. Available at: [Link]
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
PubChemLite. (n.d.). 4-formylphenyl acetate (C9H8O3). Retrieved from [Link]
Application Note: Chemo-selective Functionalization of 4-Formylphenyl Cyclopropanecarboxylate
Introduction & Molecule Profile[1][2][3][4] 4-Formylphenyl cyclopropanecarboxylate represents a classic "bifunctional conflict" in medicinal chemistry. It contains two reactive electrophilic centers: The Aldehyde (-CHO):...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Molecule Profile[1][2][3][4]
4-Formylphenyl cyclopropanecarboxylate represents a classic "bifunctional conflict" in medicinal chemistry. It contains two reactive electrophilic centers:
The Aldehyde (-CHO): The desired site for diversification (reductive amination, olefination, oxidation).
The Phenyl Ester (-COO-Ph): A highly reactive ester linkage. Unlike alkyl esters, phenyl esters are activated leaving groups. They are significantly more prone to hydrolysis (under basic conditions) and aminolysis (reaction with amines to form amides, cleaving the desired scaffold).
This Application Note provides validated protocols to functionalize the aldehyde without degrading the labile phenyl ester. The cyclopropane ring, while strained, is generally stable under these specific conditions but adds steric bulk that must be accounted for in purification.
Strategic Decision Tree
The following workflow outlines the three primary derivatization pathways covered in this guide.
Protocol A: Reductive Amination (Synthesis of Amine Libraries)
The Challenge: Phenyl esters react readily with primary and secondary amines to form amides (aminolysis), destroying the starting material.
The Solution: Use Sodium Triacetoxyborohydride (STAB) in slightly acidic media. STAB is less reactive than Sodium Borohydride (
) and does not reduce aldehydes/ketones rapidly enough to allow the amine to attack the ester. The presence of Acetic Acid (AcOH) accelerates imine formation and protonates the amine, reducing its nucleophilicity toward the ester [1].
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Additive: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Methodology
Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).
Amine Addition: Add the amine (1.1 mmol) followed immediately by Acetic Acid (1.0 mmol).
Critical Check: Do not premix the amine and aldehyde for long periods without the acid/reductant, or aminolysis of the phenyl ester may occur.
Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.
Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC or LC-MS.
Endpoint: Disappearance of aldehyde.
Quench: Quench by adding saturated aqueous
(slowly).
Extraction: Extract with DCM (3x). Wash combined organics with brine.
Purification: Dry over
, concentrate, and purify via flash chromatography.
Data Summary: Common Solvents for STAB
Solvent
Rate
Chemoselectivity
Recommendation
DCE
Fast
High
Preferred
THF
Moderate
High
Good alternative
| MeOH | Fast | Low | Avoid (Risk of transesterification) |
Protocol B: Wittig Olefination (Chain Extension)
The Challenge: Classic Wittig reactions use strong bases (n-BuLi, NaH) to generate ylides.[1] These bases will instantly hydrolyze the phenyl ester.
The Solution: Use Stabilized Ylides (e.g., (triphenylphosphoranylidene)acetate). These reagents are neutral and require no external base. If using HWE (Horner-Wadsworth-Emmons), use the mild Masamune-Roush conditions (LiCl/DBU) [2].
Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL).
Reagent Addition: Add the stabilized ylide (1.2 mmol) as a solid.
Reflux: Stir at room temperature. If reaction is slow (due to the electron-withdrawing nature of the ester), heat to mild reflux (40°C).
Note: Phenyl esters are generally stable at 40°C in neutral DCM.
Workup: Concentrate the solvent directly.
Purification: The major byproduct is Triphenylphosphine oxide (
). Remove via column chromatography (often requires a polarity gradient).
Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)[6]
The Challenge: Oxidizing an aldehyde to an acid usually requires conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, Jones Reagent) that are too harsh for a phenyl ester. Silver oxide () is too basic.
The Solution: The Pinnick Oxidation (Sodium Chlorite/buffer). The reaction generates in situ. The use of a phosphate buffer () maintains a pH of ~3-4, preventing ester hydrolysis while driving the oxidation [3]. Scavengers (2-methyl-2-butene) are required to trap hypochlorite byproducts.[2]
Reaction Mechanism & Workflow
The following diagram illustrates the critical role of the scavenger and buffer in protecting the scaffold.
Figure 2: Pinnick Oxidation mechanism highlighting the scavenger loop.
Step-by-Step Methodology
Solvent Prep: Prepare a mixture of
-Butanol and Water (3:1 ratio).[2] -BuOH is crucial to solubilize the organic substrate while resisting oxidation itself.
Dissolution: Dissolve the aldehyde (1.0 mmol) in the solvent mixture (10 mL).
Scavenger: Add 2-methyl-2-butene (10-20 equiv). This must be in excess.
Buffer: Add
(monobasic sodium phosphate, 2.0 equiv) dissolved in minimum water.
Oxidant: Add Sodium Chlorite (
, 2.0 equiv) slowly.
Monitoring: Stir at Room Temperature. The reaction typically turns pale yellow.
Self-Validation: Check IR. You should see two carbonyl peaks: the ester (approx 1750
) and the new acid (broad, 1700-1720 ).
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.
Blanchette, M. A. , Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.
Bal, B. S. , Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091–2096.
Application Note: Precision Synthesis of Schiff Bases from 4-Formylphenyl Cyclopropanecarboxylate
Executive Summary This guide details the protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl cyclopropanecarboxylate (4-FPC). This substrate presents a specific chemoselective challenge: it contains a hi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl cyclopropanecarboxylate (4-FPC). This substrate presents a specific chemoselective challenge: it contains a highly reactive aldehyde group (the target for imine formation) and a phenyl ester moiety. Phenyl esters are significantly more electrophilic than alkyl esters, making them susceptible to aminolysis (nucleophilic attack by the amine), which cleaves the ester to form an amide and 4-hydroxybenzaldehyde.
To ensure the integrity of the cyclopropanecarboxylate motif, this protocol utilizes kinetic control and water scavenging to favor reversible imine condensation over irreversible ester aminolysis.
Strategic Analysis: The Chemoselectivity Challenge
The synthesis relies on the difference in reaction rates between condensation and substitution.
Pathway A (Desired): Nucleophilic attack of the amine on the aldehyde carbonyl. This is rapid, reversible, and acid-catalyzed.
Pathway B (Undesired): Nucleophilic attack of the amine on the ester carbonyl (Aminolysis). This leads to scaffold fragmentation.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the critical control points.
Figure 1: Competing reaction pathways. Pathway A (Blue) is favored by mild acid catalysis and water removal. Pathway B (Red) is promoted by heat, excess basicity, and prolonged reaction times.
Experimental Protocols
Method A: Anhydrous Solution Phase (Recommended)
Best for: Valuable substrates, highly nucleophilic amines, or when strict stoichiometry is required.
Principle: Uses Dichloromethane (DCM) or Toluene with Molecular Sieves (4Å) to drive equilibrium without heating.
Preparation: Activate Molecular Sieves (4Å) by heating at 300°C for 3 hours or use fresh commercial activated sieves.
Dissolution: In a flame-dried flask under N₂, dissolve 4-FPC (1.0 equiv) in anhydrous DCM.
Desiccant Addition: Add Activated Molecular Sieves (approx. 100 mg per mmol of substrate) or anhydrous MgSO₄ to the solution.
Amine Addition: Add the primary amine (1.0 equiv) dropwise at 0°C (ice bath) to suppress initial exotherm and aminolysis.
Catalysis: Add Glacial Acetic Acid (1 drop per 5 mL solvent).
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.
Critical Checkpoint: Monitor by TLC or ¹H NMR. Look for the disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine singlet (~8.3–8.5 ppm).
Workup: Filter the mixture through a pad of Celite to remove sieves/MgSO₄. Wash the pad with fresh DCM.
Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).
Note: Do not use acidic aqueous washes (e.g., HCl), as this will hydrolyze the imine.
Purification: Recrystallization (Hexane/EtOAc) is preferred over silica chromatography, as silica is slightly acidic and can degrade Schiff bases.
Method B: Ethanol Precipitation (Green/Rapid)
Best for: Aromatic amines (anilines) which are less nucleophilic and form stable crystalline imines.
Principle: The product precipitates out of solution, driving the equilibrium.
Step-by-Step Procedure
Dissolve 4-FPC in absolute Ethanol (0.5 M).
Add amine (1.0 equiv) in one portion.
Add 1 drop of Acetic Acid.
Stir at Room Temperature.
Observation: A precipitate usually forms within 15–60 minutes.
Collection: Filter the solid, wash with cold Ethanol, and dry under vacuum.
Analytical Validation (QC)
To validate the structure and ensure the ester is intact, compare the ¹H NMR signals.
Feature
4-Formylphenyl cyclopropanecarboxylate (Start)
Schiff Base Product (End)
Side Product (Aminolysis)
Aldehyde (-CHO)
Singlet, ~10.0 ppm
Absent
Absent (or shifted if phenol)
Imine (-CH=N-)
Absent
Singlet, ~8.3 – 8.5 ppm
Absent
Ester Linkage
Cyclopropyl protons intact
Cyclopropyl protons intact
Cyclopropyl signals shifted (Amide)
Phenolic -OH
Absent
Absent
Broad singlet (if phenol forms)
Troubleshooting & Optimization
Workflow Logic Diagram
Use this decision tree to optimize conditions based on amine type.
Figure 2: Optimization strategy based on amine nucleophilicity.
Common Issues
Hydrolysis on Silica: If the product decomposes during column chromatography, pretreat the silica gel with 1% Triethylamine/Hexane to neutralize acidity, or use neutral alumina.
Incomplete Conversion: If aldehyde remains after 24h, add fresh molecular sieves. Do not heat above 40°C if using aliphatic amines.
Ester Cleavage: If cyclopropanecarboxamide is detected (by NMR/MS), switch to Method A at -10°C and ensure the amine is added very slowly.
References
Schiff, H. (1864).[3][4][5] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the University Laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119.
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. (Foundational review on imine formation mechanisms and stability).
Concellón, J. M., et al. (2007).[6] "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids." Organic Letters, 9(14), 2685–2688. (Reference for cyclopropane stability and synthesis).
Giacomelli, G., et al. (2003). "Simple and efficient synthesis of imines from amines and aldehydes."[3][7][8] Organic Preparations and Procedures International. (General protocols for chemoselective imine formation).
Martin, R. (2010). Handbook of Chemical Engineering Calculations.
Stability Support Hub: 4-Formylphenyl Cyclopropanecarboxylate (FPCP)
Status: Operational Ticket ID: FPCP-STAB-001 Assigned Specialist: Senior Application Scientist, Stability Division Executive Summary: The Stability Paradox Welcome to the technical support center for 4-Formylphenyl cyclo...
Welcome to the technical support center for 4-Formylphenyl cyclopropanecarboxylate (FPCP) .
If you are working with FPCP, you are managing a chemical "tug-of-war." On one side, the cyclopropyl ring provides hyperconjugative stabilization to the carbonyl carbon, making it inherently more robust than open-chain analogs (e.g., isopropyl esters). On the other side, the 4-formylphenyl group is a highly activated leaving group (due to the electron-withdrawing aldehyde), rendering the ester bond extremely susceptible to nucleophilic attack and hydrolysis.
This guide provides the protocols required to win this tug-of-war and maintain the integrity of your molecule in storage and biological assays.
Module 1: Storage & Handling (The Basics)
Q: My stock solution degraded in the freezer (-20°C). What happened?
A: You likely experienced moisture-induced hydrolysis , possibly accelerated by the hygroscopic nature of your solvent.
FPCP is an activated ester . Even trace amounts of water, when frozen in a solvent like DMSO, can facilitate slow hydrolysis over weeks. The 4-formyl group pulls electron density from the ester oxygen, making the carbonyl carbon highly electrophilic.
Troubleshooting Protocol: The "Dry-Ice" Standard
Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF (Grade:
99.8%, Water content 0.005%). Avoid Ethanol or Methanol (transesterification risk).
Container: Store in amber glass vials with PTFE-lined caps. Avoid polystyrene (leaching) or standard polypropylene (moisture permeability).
Desiccation: Place the vial inside a secondary container containing active desiccant (e.g., Drierite or molecular sieves).
Thawing: Allow the vial to reach room temperature before opening to prevent condensation from entering the stock.
Solvent
Suitability
Risk Factor
Anhydrous DMSO
High
Hygroscopic; must seal tightly.
Acetonitrile
Medium
Volatile; concentration changes over time.
Ethanol/Methanol
Critical Fail
Transesterification: The alcohol will replace the phenol, destroying FPCP.
Water/PBS
Critical Fail
Rapid hydrolysis.
Module 2: Solution Chemistry (The Mechanism)
Q: Which buffer should I use? I see rapid degradation in Tris.
A:Stop using Tris immediately.
Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine acts as a nucleophile in two ways:
Aminolysis: It attacks the ester bond, cleaving FPCP.
Schiff Base Formation: It attacks the aldehyde on the 4-formyl group, altering the molecule's structure.
The "Safe-Buffer" Decision Matrix
Use non-nucleophilic buffers. Phosphate, HEPES, and MOPS are superior choices, provided the pH is controlled.
Optimal pH: 5.5 – 6.5 (The ester is most stable here).
Risky pH: > 7.4 (Hydroxide ion
concentration increases, driving saponification).
Visualizing the Threat Landscape
The following diagram maps the stability risks associated with FPCP.
Caption: Figure 1. The structural "Tug-of-War." The cyclopropyl ring stabilizes the molecule, while the 4-formyl group activates it toward hydrolysis by nucleophiles and enzymes.
Module 3: Biological Assays (The Environment)
Q: The compound disappears in plasma within minutes. Is it unstable or metabolized?
A: It is likely being metabolized by carboxylesterases .
Phenyl esters are classic substrates for plasma esterases. The 4-formyl group makes the phenol a better leaving group (
~7.6) compared to a standard phenol ( ~10), significantly increasing for enzymatic hydrolysis.
Protocol: Stabilizing FPCP in Biological Matrices
If you need to measure FPCP (e.g., for PK studies) and prevent degradation during sample processing:
Ice Bath: Keep all samples at 4°C immediately upon collection.
Acidification: Immediately add 1% Formic Acid or Citric Acid to the plasma sample to lower pH to ~4.0. This inhibits chemical hydrolysis and reduces esterase activity.
Inhibitor Cocktail (The "Blocker"):
Add PMSF (Phenylmethylsulfonyl fluoride) or BNPP (Bis-p-nitrophenyl phosphate) to the assay buffer before adding the protein/plasma.
Note: This will block the esterase activity, allowing you to study the compound's intrinsic stability or non-esterase interactions.
Module 4: Experimental Workflow
Protocol: Preparation of Hydrolysis-Resistant Stock for Assays
Objective: Prepare a 10 mM stock solution that remains stable for >24 hours at Room Temperature (RT).
Materials:
FPCP Solid
Anhydrous DMSO (Sigma-Aldrich, Sure/Seal™)
10 mM Sodium Citrate Buffer (pH 6.0)
Step-by-Step:
Weighing: Weigh FPCP in a low-humidity environment.
Solvation: Dissolve in Anhydrous DMSO to create a 100 mM Master Stock .
Checkpoint: Verify solution is clear. Yellowing indicates hydrolysis (release of 4-formylphenol).
Aliquot & Freeze: Immediately aliquot the Master Stock into single-use vials and store at -80°C.
Working Solution: Dilute the Master Stock 1:10 into Acetonitrile (not buffer) to make a 10 mM Working Stock.
Assay Initiation: Add the Working Stock to your assay buffer (Citrate pH 6.0 or Phosphate pH 7.4) immediately before the experiment starts. Do not pre-incubate in buffer.
Decision Tree: Buffer Selection
Caption: Figure 2. Logic flow for selecting the appropriate buffer system to minimize FPCP hydrolysis.
References
Bender, D. M., et al. (2008). "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[1][2][3] Organic Letters, 10(3), 509–511.
Key Insight: Establishes that cyclopropane esters are generally more stable than isopropyl esters due to hyperconjugation, providing the baseline stability argument for FPCP.
Kirby, A. J. (1972).[3] "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics, Vol 10. Elsevier.
of the leaving group (4-formylphenol)
Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
Wang, J., et al. (2011). "Trimethyl Lock: A Stable Chromogenic Substrate for Esterases."[4] Bioconjugate Chemistry, 22(10), 1963-1966.
Key Insight: Discusses the instability of phenyl esters with electron-withdrawing groups (like p-nitrophenyl acetate, analogous to FPCP) in aqueous buffers.
Technical Support Center: Purification of 4-Formylphenyl Cyclopropanecarboxylate
Welcome to the technical support guide for the purification of 4-Formylphenyl cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 4-Formylphenyl cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Formylphenyl cyclopropanecarboxylate to consider for recrystallization?
A1: Understanding the molecule's structure is fundamental. 4-Formylphenyl cyclopropanecarboxylate is a moderately polar compound. It possesses a polar aromatic aldehyde group and a slightly less polar ester functional group. This dual character dictates its solubility. It is not polar enough to dissolve well in highly polar solvents like water at room temperature but is too polar for nonpolar alkanes like hexane. The ideal solvent will have a polarity that mirrors the solute.[1][2]
Q2: What are the most likely impurities I will encounter?
A2: The most common impurities are typically the unreacted starting materials from the esterification reaction:
4-Hydroxybenzaldehyde: A polar, phenolic compound with some water solubility.[3]
Cyclopropanecarboxylic acid: A polar carboxylic acid.[4]
Byproducts: Depending on the synthetic route, side-products from reactions involving the aldehyde or ester groups may be present.
The purification strategy must effectively separate the desired ester from these more polar precursors.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal solvent is one in which 4-Formylphenyl cyclopropanecarboxylate is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6] The impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[6]
Screening for a Single-Solvent System:
Test small amounts of your crude product (~50-100 mg) in various solvents (~1 mL). A good starting point for a moderately polar ester includes:
Isopropanol
Ethanol
Ethyl Acetate
Toluene
Acetone
Considering a Mixed-Solvent System:
If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[6] This typically involves a "soluble" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. Common pairs for esters include:
Ethanol / Water
Acetone / Water
Ethyl Acetate / Heptane or Hexane
Toluene / Heptane or Hexane
The diagram below outlines the decision-making process for solvent selection.
Caption: Decision tree for selecting a recrystallization solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Problem 1: My product has "oiled out" and formed a liquid layer instead of crystals.
What is happening?
Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The high concentration of dissolved solute effectively lowers its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present.[7][8]
How do I fix it?
Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.
Add More Solvent: Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7]
Promote Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask (e.g., with paper towels) can prevent rapid temperature drops that favor oil formation over crystal nucleation.[7][9]
Lower the Solvent Boiling Point: If the problem persists, the chosen solvent may be inappropriate. Recover the compound by evaporation and re-attempt the recrystallization with a lower-boiling point solvent or a mixed-solvent system.
Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
What is happening?
This is usually due to one of two reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[7][10]
How do I fix it?
Induce Nucleation:
Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[9][10]
Seed: Add a tiny "seed" crystal from your crude starting material. This provides a perfect template for crystal growth.[9]
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[10]
Drastic Cooling: Once all other options are exhausted, place the flask in an ice-water bath to maximize the decrease in solubility.[9][10]
Problem 3: My final yield is very low.
What is happening?
A low yield can result from several factors: using an excessive amount of solvent (leaving a significant portion of your product in the mother liquor), premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is too warm or in too large a volume.[9]
How do I prevent this?
Use Minimal Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring you only add just enough to fully dissolve the solid.[10][11]
Pre-heat Your Funnel: If performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out on the filter.[8]
Cool Thoroughly: Ensure the solution is fully cooled (an ice bath can help maximize crystal formation) before filtration.
Wash with Ice-Cold Solvent: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without re-dissolving the product.[8]
The workflow below provides a visual guide to troubleshooting these common issues.
Caption: Troubleshooting workflow for common recrystallization issues.
Experimental Protocol: Recrystallization of 4-Formylphenyl Cyclopropanecarboxylate
This protocol provides a general methodology. The choice of solvent(s) should be determined by preliminary screening as described in the FAQ section.
Materials:
Crude 4-Formylphenyl cyclopropanecarboxylate
Recrystallization solvent (e.g., Isopropanol) or solvent pair (e.g., Ethyl Acetate/Heptane)
Erlenmeyer flasks (2)
Hotplate
Filter funnel, filter paper
Buchner funnel, filter flask, vacuum source
Glass stirring rod
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is just dissolved. Avoid adding a large excess of solvent.[11]
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize premature crystallization.[8]
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed. Rapid cooling can trap impurities.[10] Once at room temperature, the flask can be moved to an ice-water bath for 15-20 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.
Data Summary: Solvent Suitability Profile
The following table provides a qualitative guide to the solubility of 4-Formylphenyl cyclopropanecarboxylate in common laboratory solvents. This should be used as a starting point for your own experimental screening.
Solvent
Polarity
Solubility (Cold)
Solubility (Hot)
Suitability Notes
Water
High
Insoluble
Insoluble
Good as an anti-solvent in a mixed system.
Ethanol
High-Medium
Sparingly Soluble
Soluble
Good candidate for single-solvent or mixed-solvent (w/ water).
Isopropanol
Medium
Sparingly Soluble
Soluble
Excellent candidate for single-solvent recrystallization.
Acetone
Medium
Soluble
Very Soluble
May be too effective a solvent, leading to low recovery. Good as the 'soluble' solvent in a mixed pair.
Ethyl Acetate
Medium-Low
Sparingly Soluble
Soluble
Good candidate. Can be paired with heptane/hexane.[1]
Toluene
Low
Sparingly Soluble
Soluble
Good candidate, especially for removing less polar impurities.
Heptane/Hexane
Very Low
Insoluble
Insoluble
Good as an anti-solvent in a mixed system.
References
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]
University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. A Microscale Approach to Organic Laboratory Techniques. Available at: [Link]
Mount Holyoke College. Recrystallization - Part 2. Available at: [Link]
Important Chemistry Tips. Solvents choose for recrystallization-Part4. (2022-07-08). YouTube. Available at: [Link]
Fieser, L. F. Experiments in Organic Chemistry. Available at: [Link]
JoVE. Video: Recrystallization - Concept. (2020-03-26). Available at: [Link]
University of York, Department of Chemistry. Solvent Choice. Available at: [Link]
PubChem. 4-Formylphenyl 4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
PubChem. Cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
Pharmatutor. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]
PubChem. 2-(4-Formylphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
PrepChem. Synthesis of 4-hydroxybenzaldehyde. Available at: [Link]
Wikipedia. 4-Hydroxybenzaldehyde. Available at: [Link]
Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]
Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]
National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Available at: [Link]
PubMed. Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. (2020-05-15). Available at: [Link]
Google Patents. SK712003A3 - Process for the preparation of 4-(cyclopropylcarbonyl)-alpha, alpha-dimethylphenylacetic acid.
PubChem. Butyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
Troubleshooting low conversion in cyclopropanecarboxylate esterification
Diagnostic Triage Status: Active Case Problem Statement: User reports low conversion (<60%) or stalled equilibrium during the esterification of cyclopropanecarboxylic acid derivatives. Before modifying your protocol, ide...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Triage
Status: Active Case
Problem Statement: User reports low conversion (<60%) or stalled equilibrium during the esterification of cyclopropanecarboxylic acid derivatives.
Before modifying your protocol, identify your specific failure mode using the diagnostic logic below. Cyclopropanecarboxylates present a unique challenge due to the Thorpe-Ingold effect and electronic deactivation from the cyclopropyl ring (see Mechanistic Insight below).
Diagnostic Flowchart
Figure 1: Decision matrix for selecting the optimal esterification route based on substrate sensitivity and steric demands.
Mechanistic Insight: The "Cyclopropyl Wall"
Why is this reaction failing when a standard benzoic acid would succeed?
Electronic Deactivation (Walsh Orbitals): The C-C bonds of the cyclopropane ring have significant
-character (Walsh orbitals). These orbitals can overlap with the carbonyl -system (hyperconjugation), donating electron density into the carbonyl carbon [1]. This makes the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by the alcohol.
Steric Shielding: The rigid "V-shape" of the cyclopropane ring creates a steric wall that hinders the approach of the nucleophile, specifically impeding the formation of the tetrahedral intermediate.
Protocol 1: The Kinetic Hammer (Acid Chloride Activation)
Best For: Robust substrates, primary/secondary alcohols, scale-up.
Mechanism: Conversion of the acid to an acid chloride using Thionyl Chloride (
) activated by DMF (Vilsmeier-Haack intermediate).[1]
The Critical Fix: DMF Catalysis
Many users fail here because they omit Dimethylformamide (DMF). Without DMF, the reaction with
is sluggish due to the deactivated carbonyl. DMF forms a highly reactive chloroiminium species (Vilsmeier reagent) that rapidly activates the acid [2].
Figure 2: The catalytic cycle of DMF in acid chloride formation. The Vilsmeier reagent is the true electrophile.
), redissolve in DCM, and add the Alcohol (1.1 equiv) + Pyridine (1.5 equiv).
Protocol 2: The Steric Bypass (O-Alkylation)
Best For: Acid-sensitive substrates, highly hindered alcohols, or when "Activation" fails.
Logic: Instead of forcing a nucleophile (alcohol) to attack a hindered carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide [3].
Comparative Data: Alkylation vs. Fischer
Parameter
Fischer Esterification
Cs2CO3 Alkylation
Mechanism
Nucleophilic Acyl Substitution
Displacement
Rate Limiting
Attack on Carbonyl (Hindered)
Attack on Alkyl Halide (Unhindered)
Byproducts
Water (Must be removed)
/ (Precipitate)
Substrate
Acid + Alcohol
Acid + Alkyl Halide
Success Rate
Low for hindered rings
High for hindered rings
Step-by-Step Protocol
Solvent: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DMF (Polar aprotic is essential for
).
Base: Add Cesium Carbonate (
) (1.5 equiv).
Why Cesium? The "Cesium Effect."[2] The large ionic radius of
creates a "naked," highly reactive carboxylate anion compared to or [4].
Electrophile: Add the Alkyl Iodide/Bromide (1.2 equiv).
Condition: Stir at RT (or 50°C for sluggish cases).
Self-Validation: The reaction mixture will become cloudy as cesium halide salts precipitate.
Protocol 3: The Thermodynamic Push (Modified Fischer)
Best For: Simple methyl/ethyl esters, stable substrates.
The Trap: Standard reflux reaches equilibrium at ~60% conversion because water cannot escape the reaction matrix effectively.
The Solution: Chemical Dehydration
Do not rely on simple reflux. You must actively remove water.[3]
Method A (Dean-Stark): Only works if the solvent (e.g., Toluene) forms an azeotrope with water.
Place a Soxhlet extractor between the flask and condenser.
Fill the Soxhlet thimble with activated 3Å Molecular Sieves .
Reflux solvent (MeOH/EtOH/Toluene) flows through the sieves, is dried, and returns to the flask.
Result: This physically breaks the equilibrium, driving conversion >95%.
FAQ: Troubleshooting Specific Failures
Q: I used EDC/NHS coupling and got a stable intermediate but no ester.A: You likely formed the N-acylurea byproduct. The rearrangement of the O-acylisourea to the unreactive N-acylurea is faster than the attack of your hindered alcohol. Switch to the Acid Chloride (Protocol 1) or Yamaguchi method.
Q: Can I use Yamaguchi Esterification for cyclopropanes?A: Yes. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride.[5][6][7] The bulky trichlorophenyl group forces the nucleophile to attack the cyclopropane carbonyl (regioselectivity). However, you must use DMAP (stoichiometric or catalytic) to form the reactive acyl-pyridinium intermediate [5].
Q: My cyclopropane ring opened during the reaction.A: This is rare but happens with electron-donating substituents on the ring (e.g., 2-phenylcyclopropane) under strong acid catalysis (
). Switch to Protocol 2 (Cesium Carbonate) which is basic/neutral and will preserve ring integrity.
References
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation and Esterification.[2][8][9] The Journal of Organic Chemistry. [9]
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride. Bulletin of the Chemical Society of Japan. [7]
Technical Support Center: Storage & Handling of 4-Formylphenyl Cyclopropanecarboxylate
Executive Summary & Core Directive You are likely utilizing 4-Formylphenyl cyclopropanecarboxylate as a specialized intermediate in the synthesis of cyclopropane-containing pharmacophores. The integrity of this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
You are likely utilizing 4-Formylphenyl cyclopropanecarboxylate as a specialized intermediate in the synthesis of cyclopropane-containing pharmacophores. The integrity of this compound is threatened by two primary vectors: oxidative degradation of the aldehyde moiety and hydrolytic cleavage of the ester linkage.
As a Senior Application Scientist, I have observed that 80% of "reaction failures" involving this intermediate are actually storage failures . The protocol below is not merely a suggestion; it is a kinetic barrier against thermodynamic inevitability.
Critical Storage Parameters (The "Why" & "How")
To prevent degradation, you must control four variables: Temperature, Atmosphere, Moisture, and Light.
Parameter
Recommended Condition
Scientific Rationale (Causality)
Temperature
-20°C (± 5°C)
Kinetic Control: According to the Arrhenius equation, reducing storage temperature from RT (25°C) to -20°C slows degradation reaction rates by approximately 20-30 fold [1].
Atmosphere
Argon or Nitrogen
Oxidative Prevention: The aldehyde group (-CHO) is highly susceptible to autoxidation, forming the corresponding carboxylic acid (4-carboxyphenyl cyclopropanecarboxylate) upon exposure to atmospheric oxygen [2].
Moisture
<10% RH (Desiccator)
Hydrolysis Prevention: The ester bond is vulnerable to nucleophilic attack by water, leading to cleavage into cyclopropanecarboxylic acid and 4-hydroxybenzaldehyde [3].
Light
Amber/Opaque Vial
Photochemical Stability: Aryl aldehydes can undergo radical-mediated abstraction or polymerization under UV/Vis light exposure.
Degradation Mechanics & Visualization
Understanding how the molecule breaks down allows you to diagnose the specific type of failure you are witnessing.
Diagram 1: Degradation Pathways
This diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Oxidation (air-driven).
Caption: Figure 1. Divergent degradation pathways. Moisture leads to ester cleavage (Hydrolysis), while air exposure leads to aldehyde conversion (Oxidation).
Troubleshooting Guide (FAQ)
Q1: My sample has turned from a white solid to a pale yellow sticky solid. Is it usable?
Diagnosis: This indicates partial hydrolysis and subsequent oxidation of the liberated phenol (4-hydroxybenzaldehyde). The "stickiness" often results from the depression of the melting point due to impurities (eutectic mixture formation).
Action:Do not use directly. The free phenol can act as a nucleophile in your downstream reaction, causing side products.
Remediation: Perform a recrystallization (see Protocol A). If the yellow color persists, purify via column chromatography.
Q2: Upon opening the vial, I detect a sharp, rancid/acrid odor.
Diagnosis: This is the olfactory signature of Cyclopropanecarboxylic acid .
Cause: Significant ester hydrolysis has occurred, likely due to storage in a non-desiccated environment.
Action: Check pH of an aqueous suspension. If acidic, the material is compromised. Discard if degradation >10%.
Q3: Can I store this in solution (e.g., dissolved in DMSO or DCM)?
Answer:No.
Reasoning:
DCM: Often contains trace HCl (stabilizer breakdown), which catalyzes ester hydrolysis.
DMSO: Hygroscopic; absorbs water from air, accelerating hydrolysis.
General: Reaction kinetics are faster in the liquid phase than in the solid state. Always store as a dry solid.
Technical Protocols
Protocol A: Recrystallization (Purification)
Use this if purity drops below 95% but remains above 80%.
Solvent Selection: Use a mixture of Hexane/Ethyl Acetate (approx. 9:1) . The compound is moderately polar.
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate.
Precipitation: Slowly add hot Hexane until slight turbidity is observed.
Cooling: Allow to cool to Room Temperature (RT), then move to -20°C overnight.
Filtration: Filter the white crystals and wash with cold Hexane.
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.
Protocol B: Inert Handling Workflow
Follow this decision tree to ensure sample integrity upon receipt.
Diagram 2: Storage Workflow Decision Tree
Caption: Figure 2. Standard Operating Procedure (SOP) for receipt and storage to minimize freeze-thaw cycles and exposure.
References
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 15, 2026, from [Link]
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved February 15, 2026, from [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 4-Formylphenyl cyclopropanecarboxylate
An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Formylphenyl cyclopropanecarboxylate: A Comparative Approach Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Formylphenyl cyclopropanecarboxylate: A Comparative Approach
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-Formylphenyl cyclopropanecarboxylate. By dissecting its predicted spectral features—chemical shift, integration, and multiplicity—we offer a masterclass in spectral interpretation. Furthermore, we present a comparative analysis against related structural motifs, including benzaldehyde and cyclopropane derivatives, to highlight the subtle electronic effects that govern proton chemical environments. This document is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic data for molecular characterization.
Introduction: The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a "spin flip" between these states, and the precise frequency required is exquisitely sensitive to the local electronic environment of the proton.[1][2] This sensitivity allows us to map the carbon-hydrogen framework of a molecule, providing invaluable information on its connectivity and stereochemistry.
The key parameters derived from a ¹H NMR spectrum are:
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups "shield" them, causing an upfield shift (lower ppm).[3][4]
Integration: The area under a signal is proportional to the number of protons it represents.[2]
Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent neighboring protons, following the n+1 rule, where 'n' is the number of adjacent protons.[3]
This guide focuses on 4-Formylphenyl cyclopropanecarboxylate, a molecule possessing three distinct and informative regions in its ¹H NMR spectrum: the highly deshielded aldehyde proton, the complex aromatic system, and the uniquely shielded cyclopropyl protons.
To understand the spectrum, we must first analyze the molecule's structure and identify its chemically non-equivalent protons.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 5-10 mg of 4-Formylphenyl cyclopropanecarboxylate and dissolve it in ~0.5 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that does not produce a significant proton signal, except for a residual peak at ~7.26 ppm.
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm.
[5]3. Transfer: Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Place the NMR tube into the spectrometer (e.g., a 400 MHz Bruker Avance).
Data Acquisition:
Locking: The instrument "locks" onto the deuterium signal of the solvent to correct for any magnetic field drift.
Tuning and Matching: The probe is tuned to the correct frequency for protons.
Shimming: The magnetic field is homogenized across the sample to achieve high resolution and sharp peaks.
Acquisition: A standard pulse sequence is run to acquire the Free Induction Decay (FID) signal.
Data Processing:
Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.
Phasing and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are in the correct phase and the baseline is flat.
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
Comparative Spectral Analysis
To fully appreciate the spectral features of 4-Formylphenyl cyclopropanecarboxylate, it is instructive to compare them with simpler, related molecules.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Key Functional Groups.
Discussion of Comparative Data
Aldehyde Proton: The chemical shift of the aldehyde proton in our target molecule is predicted to be nearly identical to that in benzaldehyde. [6]This indicates that the ester group on the other side of the phenyl ring has a negligible long-range effect on this highly deshielded proton. Its presence is a strong diagnostic marker.
Aromatic Protons: In benzaldehyde, the aromatic protons resonate between 7.5-7.9 ppm. [6]In our target molecule, the presence of a second electron-withdrawing group (the ester) further deshields the ring, expanding the range of the aromatic signals (7.2 - 8.1 ppm). The protons ortho to the aldehyde (Hd) are expected to be the most downfield, consistent with the powerful deshielding effect of a carbonyl group on adjacent ring positions.
[8]
Cyclopropyl Protons: The most dramatic comparison is seen with the cyclopropyl protons. In unsubstituted cyclopropane, the protons are highly shielded, resonating at a remarkable 0.22 ppm. [5][9]In 4-Formylphenyl cyclopropanecarboxylate, the direct attachment of the cyclopropane ring to the ester carbonyl group causes a significant downfield shift of all cyclopropyl protons into the 1.0 - 1.8 ppm range. This demonstrates the powerful deshielding influence of the carbonyl group on adjacent aliphatic systems.
Conclusion
The ¹H NMR spectrum of 4-Formylphenyl cyclopropanecarboxylate is a rich source of structural information. A detailed analysis, grounded in fundamental principles and supported by comparative data, allows for the unambiguous assignment of every proton in the molecule. The key diagnostic signals are the singlet for the aldehyde proton above 9.9 ppm, the two distinct doublets in the aromatic region characteristic of a para-substituted ring with two withdrawing groups, and the complex but informative multiplets for the cyclopropyl protons shifted downfield from their usual shielded position. This guide provides a robust framework for researchers to interpret the spectra of this and other similarly complex molecules with confidence.
References
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Available at: [Link]
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]
Ito, C., et al. (2006). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Available at: [Link]
University of Regensburg. (n.d.). H NMR Spectroscopy. Available at: [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Available at: [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]
Comparative Analysis of Ionization Modalities and Fragmentation Dynamics: 4-Formylphenyl Cyclopropanecarboxylate
Executive Summary 4-Formylphenyl cyclopropanecarboxylate ( , MW 190.19 Da) represents a unique structural challenge in mass spectrometry due to the competing fragmentation pathways of its strained cyclopropane ring, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Formylphenyl cyclopropanecarboxylate (
, MW 190.19 Da) represents a unique structural challenge in mass spectrometry due to the competing fragmentation pathways of its strained cyclopropane ring, the labile ester linkage, and the reactive formyl group.
This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide researchers with a roadmap for structural elucidation and impurity profiling. Unlike standard aliphatic esters, the cyclopropyl moiety introduces ring-strain-driven fragmentation kinetics that must be distinguished from standard alkyl chain losses.
Core Comparison Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Utility
Structural Fingerprinting & Library Matching
Quantification & Biological Matrix Analysis
Ionization Energy
Hard (70 eV)
Soft (Thermal/Voltage)
Dominant Species
Fragment Ions ( 69, 121, 162)
Adduct Ions (, )
Detection Limit
Low picogram (scan dependent)
Femtogram (MRM mode)
Structural Analysis & Theoretical Fragmentation
To accurately interpret the mass spectrum, one must understand the bond dissociation energies (BDE) governing the molecule's decay.
The Cyclopropyl "Strain" Factor
Unlike an isopropyl ester (which fragments via standard McLafferty rearrangements), the cyclopropane ring possesses
27.5 kcal/mol of ring strain. This facilitates -cleavage adjacent to the carbonyl carbon, often retaining the charge on the cyclopropyl acylium ion (, 69) due to the stability of the cyclopropyl cation resonance forms.
The Aromatic "Sink"
The 4-formylphenyl moiety acts as a charge sink. In EI, the formation of the 4-formylphenol radical cation (
122) via hydrogen abstraction is a competitive pathway against the formation of the acylium ion.
Mechanistic Pathway Diagram
The following diagram illustrates the competing fragmentation pathways derived from first principles of organic mass spectrometry (Stevenson’s Rule and charge localization).
Figure 1: Predicted fragmentation tree highlighting the competition between acylium ion formation and aromatic stabilization.
Detailed Comparative Guide: EI vs. ESI
Scenario A: Electron Ionization (EI) - 70 eV
Best for: Identification of synthesis impurities and confirming the cyclopropyl vs. isopropyl structure.
In a standard 70 eV EI source, the molecular ion (
) at 190 is often visible but low intensity due to the labile ester bond.
Diagnostic Peak 1 (
69): The cyclopropanecarbonyl cation. This is the "fingerprint" of the acid moiety. If this were an isopropyl ester, you would see 43 () or 71 (). The shift to 69 is diagnostic for the cyclopropyl ring (C3H5 + CO).
Diagnostic Peak 2 (
121/122): The 4-formylphenoxy moiety. 121 represents the direct cleavage (), while 122 represents the phenol cation formed via hydrogen abstraction from the cyclopropyl ring or background water.
Diagnostic Peak 3 (
162): Loss of CO (28 Da) from the aldehyde group on the aromatic ring. This confirms the integrity of the formyl group in the parent structure.
Best for: Pharmacokinetic (PK) studies and high-sensitivity quantification.
ESI is a "soft" technique. You will rarely see the fragments listed above in the primary scan (MS1).
Primary Ion:
at 191.1.
Adducts: Sodium adducts
at 213.1 are highly likely if glass or biological buffers are used.
MS/MS (CID) Behavior: When subjected to Collision-Induced Dissociation (CID), the
ion typically ejects the neutral carboxylic acid (, 86 Da) to leave the protonated phenol, or ejects the phenol to leave the acylium ion.
Transition:
(Protonated 4-formylphenol).
Transition:
(Cyclopropyl acylium).
Data Summary Table
m/z (Da)
Identity
Mode
Origin/Mechanism
190
EI
Molecular Ion (Weak)
191
ESI
Protonated Molecule (Base Peak)
213
ESI
Sodium Adduct
162
EI
Loss of CO from aldehyde
122
EI
4-Formylphenol radical cation (H-transfer)
69
EI/ESI
Cyclopropyl acylium (Diagnostic)
Experimental Protocols
Sample Preparation (Critical Step)
Solvent Choice: Dissolve in Acetonitrile (ACN) or Dichloromethane (DCM).
Warning: Avoid Methanol for long-term storage. The formyl group is reactive, and the ester can undergo transesterification in protic solvents under acidic/basic conditions.
Concentration:
For EI (GC-MS): 100 µg/mL (ppm).
For ESI (LC-MS): 1 µg/mL (ppb) with 0.1% Formic Acid to promote protonation.
Method Development Workflow
The following workflow ensures self-validating data generation, checking for thermal degradation (common with esters in GC) before finalizing the method.
Figure 2: Step-by-step method development workflow to validate compound integrity across ionization modes.
References & Authoritative Grounding
NIST Mass Spectrometry Data Center. Fragmentation of Cyclopropanecarboxylic acid esters. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Accessed for analog comparison: Cyclopropanecarboxylic acid, 4-methoxyphenyl ester).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for general rules on ester
-cleavage and ring strain effects).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for aromatic aldehyde fragmentation mechanisms).
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for ESI adduct formation and CID mechanisms).